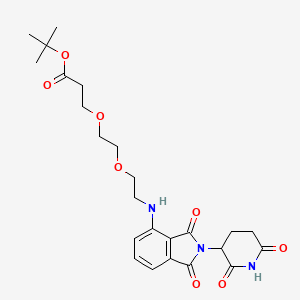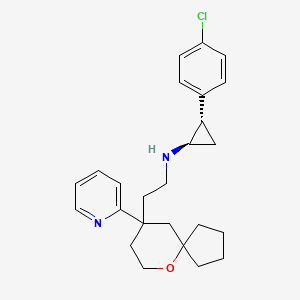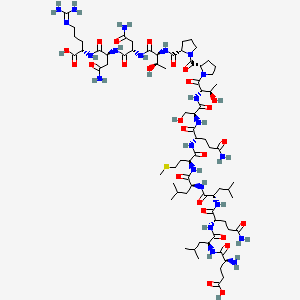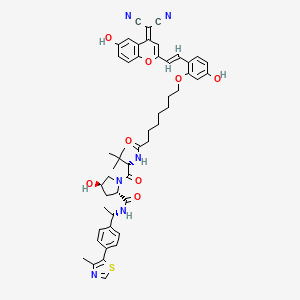![molecular formula C31H32N2O6 B12382904 (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of a spirocyclic system, a benzyl group, and a trimethoxyphenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor, such as a diaza compound and an oxirane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be synthesized through an aldol condensation reaction involving an aromatic aldehyde and an enolate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the prop-2-en-1-one moiety could yield a saturated ketone.
科学的研究の応用
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound may have biological activity and could be investigated for its potential as a therapeutic agent.
Medicine: The compound could be explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could modulate receptor activity by binding to receptor sites on cell membranes.
Modulation of Signaling Pathways: The compound could influence cellular signaling pathways by interacting with key proteins or nucleic acids.
類似化合物との比較
Similar Compounds
(E)-3-[4-(4-methoxyphenyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A similar compound with a methoxy group instead of the benzyl group.
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one: A similar compound with a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one lies in its spirocyclic system and the combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C31H32N2O6 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C31H32N2O6/c1-36-27-17-25(18-28(37-2)29(27)38-3)26(34)14-11-22-9-12-24(13-10-22)30(35)33-16-15-32(31(33)20-39-21-31)19-23-7-5-4-6-8-23/h4-14,17-18H,15-16,19-21H2,1-3H3/b14-11+ |
InChIキー |
JVDABCHLQNLAEA-SDNWHVSQSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




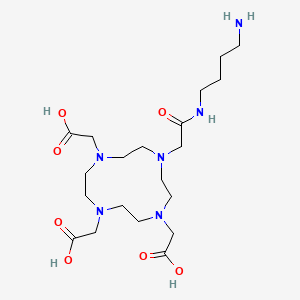

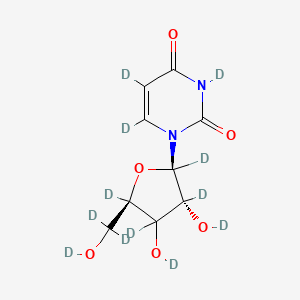
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
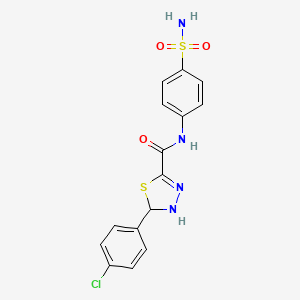
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

